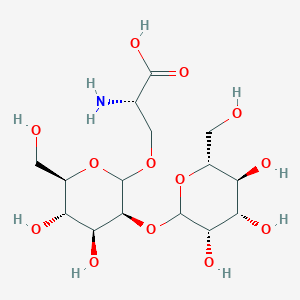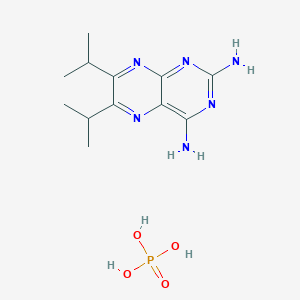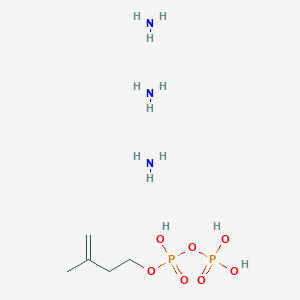
4-(Trifluoroacetamido)pyridine
Übersicht
Beschreibung
4-(Trifluoroacetamido)pyridine is a compound that is part of a broader class of polyhalogenated heterocyclic compounds, which have been studied for their potential applications in various fields, including medicinal chemistry and materials science. The interest in such compounds is due to their unique chemical properties, which arise from the presence of trifluoromethyl groups and their ability to form stable hydrogen bonds with other molecules .
Synthesis Analysis
The synthesis of related trifluoromethyl-containing pyridines has been explored through various methods. For instance, the synthesis of [(trifluoroethyl)amino]pyridines was achieved by the reduction of the corresponding trifluoroacetamide using diborane/tetrahydrofuran, yielding moderate to good yields . Another approach involved the reaction of perfluoro-4-isopropylpyridine to create macrocyclic systems with pyridine sub-units, which could complex with cations and anions . Additionally, the synthesis of 4-trifluoromethyl-3-cyano pyridine-2(1H)-thione/one derivatives was performed under solvent-free conditions, leading to various pyridine derivatives .
Molecular Structure Analysis
The molecular structure of trifluoroacetamido pyridine derivatives has been characterized using techniques such as X-ray crystallography. For example, complexes of some pyridines with trifluoroacetic acid were analyzed, revealing details about the hydrogen bonds formed between the molecules . These studies are crucial for understanding the interaction of such compounds with potential biological targets or other chemical entities.
Chemical Reactions Analysis
Trifluoromethylated pyridines can undergo a variety of chemical reactions. For instance, perfluoro-[N-fluoro-N-(4-pyridyl)acetamide] was used as a site-selective electrophilic fluorinating agent, demonstrating the reactivity of the trifluoromethyl group in electrophilic substitution reactions . Furthermore, the synthesis of 4-trifluoromethyl 2-pyrones and pyridones was achieved through a Brønsted base-catalyzed Pechmann-type reaction, showcasing the versatility of trifluoromethylated pyridines in heterocyclic compound synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoromethylated pyridines are influenced by the presence of the trifluoromethyl group. For example, fluorinated copoly(pyridine ether imide)s derived from trifluoromethylated pyridines exhibited high thermal stability, good solubility in organic solvents, and excellent mechanical properties, which are desirable features for materials used in high-performance applications . The introduction of the trifluoromethyl group can also affect the acidity, basicity, and overall reactivity of the pyridine ring, making these compounds interesting for various chemical transformations .
Wissenschaftliche Forschungsanwendungen
-
Chemical Synthesis
- Application : 4-(Trifluoroacetamido)pyridine is a chemical compound used in the field of chemical synthesis .
- Method of Application : The specific methods of application or experimental procedures would depend on the context of the chemical synthesis being performed. Unfortunately, detailed procedures involving this compound are not readily available .
- Results or Outcomes : The outcomes of using this compound in chemical synthesis would vary greatly depending on the specific reactions and processes it is used in .
-
Anti-Inflammatory Research
- Application : Pyrimidines, a class of compounds which 4-(Trifluoroacetamido)pyridine belongs to, have been studied for their anti-inflammatory activities .
- Method of Application : In one study, a compound similar to 4-(Trifluoroacetamido)pyridine, with a 4-(4-benzyloxy)phenyl moiety at the C-4 position of pyrimidine, was tested for its inhibitory activity against prostaglandin E2 (PGE2) production .
- Results or Outcomes : The study found that the compound exhibited strong inhibitory activity against PGE2 production. Moreover, a difluorinated derivative of the compound significantly inhibited the activity of COX-2 .
-
Pharmaceuticals
- Application : Pyridine, the core structure of 4-(Trifluoroacetamido)pyridine, is a key component in more than 7000 existing drug molecules of medicinal importance .
- Method of Application : Pyridine is used as a precursor for synthesizing target pharmaceuticals . The specific methods of application would depend on the specific drug being synthesized.
- Results or Outcomes : The outcomes would vary greatly depending on the specific drugs and their intended uses .
-
Agrochemicals
-
C–H Functionalization
- Application : Pyridine, the core structure of 4-(Trifluoroacetamido)pyridine, is used in C–H functionalization .
- Method of Application : The focus on sustainable chemistry with minimum waste generation encourages chemists to develop direct C–H functionalization . The specific methods of application would depend on the specific reaction being performed.
- Results or Outcomes : This review summarizes different approaches to tackle the reactivity and regio- and stereoselectivity aspects for direct pyridine C–H functionalization .
-
FDA-Approved Drugs
- Application : Pyridine, the core structure of 4-(Trifluoroacetamido)pyridine, is a key component in more than 7000 existing drug molecules of medicinal importance .
- Method of Application : Pyridine is used as a precursor for synthesizing target pharmaceuticals . The specific methods of application would depend on the specific drug being synthesized.
- Results or Outcomes : The outcomes would vary greatly depending on the specific drugs and their intended uses .
Zukünftige Richtungen
The future directions of research involving 4-(Trifluoroacetamido)pyridine are promising. It is expected that many novel applications of trifluoromethylpyridine (TFMP) derivatives, which include 4-(Trifluoroacetamido)pyridine, will be discovered in the future . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Eigenschaften
IUPAC Name |
2,2,2-trifluoro-N-pyridin-4-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O/c8-7(9,10)6(13)12-5-1-3-11-4-2-5/h1-4H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSUOLIZDLLWDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399252 | |
| Record name | 4-(Trifluoroacetamido)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoroacetamido)pyridine | |
CAS RN |
77262-39-6 | |
| Record name | 4-(Trifluoroacetamido)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Trifluoroacetamido)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



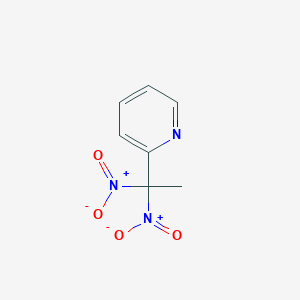
![2-Iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol](/img/structure/B132646.png)
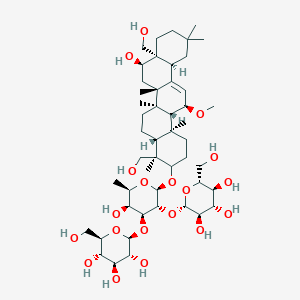
![[(Z)-[1-[4-[[Tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-2,2,2-trifluoroethylidene]amino] 4-methylbenzenesulfonate](/img/structure/B132654.png)
![N-{(1Z)-1-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]-2,2,2-trifluoroethylidene}hydroxylamine](/img/structure/B132655.png)



